molecular formula C9H5ClFNO2 B3014692 Methyl 3-chloro-2-cyano-5-fluorobenzoate CAS No. 1805561-21-0

Methyl 3-chloro-2-cyano-5-fluorobenzoate

Cat. No.: B3014692
CAS No.: 1805561-21-0
M. Wt: 213.59
InChI Key: FRVGUKGYJCLOCM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C₉H₅ClFNO₂ and a molecular weight of 213.59 g/mol . It is a versatile small molecule scaffold used primarily in research and development . This compound is characterized by the presence of a chloro, cyano, and fluoro substituent on a benzoate ester, making it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

Methyl 3-chloro-2-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-chloro-2-cyano-5-fluorobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.

    Material Science: In the development of new materials with specific properties.

    Chemical Biology: For the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-cyano-5-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be related to the biological activity of the final drug candidate synthesized from it. The molecular targets and pathways involved would vary based on the specific application and the structure of the final product.

Comparison with Similar Compounds

Methyl 3-chloro-2-cyano-5-fluorobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

methyl 3-chloro-2-cyano-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)6-2-5(11)3-8(10)7(6)4-12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVGUKGYJCLOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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